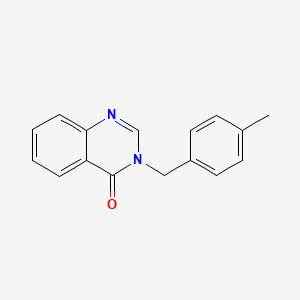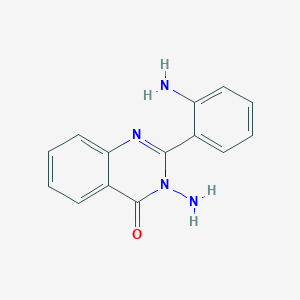
3-Amino-2-(2-aminophenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(2-aminophenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-aminophenyl)quinazolin-4(3H)-one typically involves the reaction of 2-aminobenzamide with anthranilic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or phosphorus oxychloride. The mixture is heated to a high temperature to facilitate the cyclization process, resulting in the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2-aminophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
3-Amino-2-(2-aminophenyl)quinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Pharmaceuticals: The compound is explored for its potential use in drug development and formulation.
Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-(2-aminophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-carbomethoxythiophene
- Thieno[2,3-d]pyrimidine-2,4-diol
- 2-Chloro-thieno[2,3-d]pyrimidine
Uniqueness
3-Amino-2-(2-aminophenyl)quinazolin-4(3H)-one is unique due to its specific quinazolinone structure and the presence of two amino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and therapeutic potentials.
Properties
CAS No. |
54987-33-6 |
|---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
3-amino-2-(2-aminophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H12N4O/c15-11-7-3-1-5-9(11)13-17-12-8-4-2-6-10(12)14(19)18(13)16/h1-8H,15-16H2 |
InChI Key |
ZWNHOFFIPSLKDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)N2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


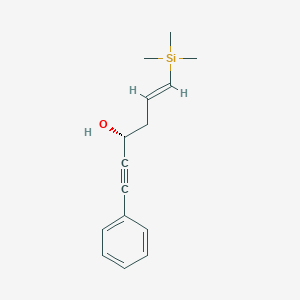
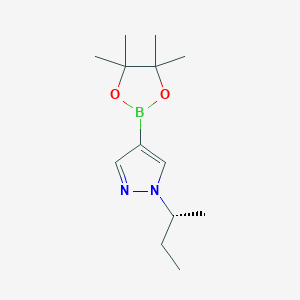
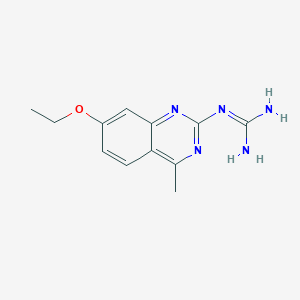
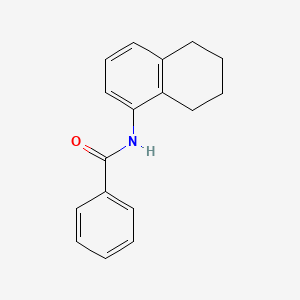

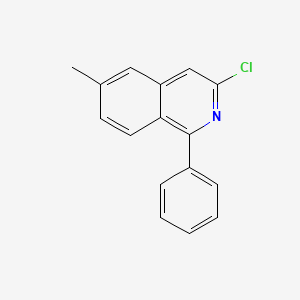
![1-(2,3-Dimethylnaphtho[1,2-b]thiophen-5-yl)ethan-1-one](/img/structure/B11864810.png)
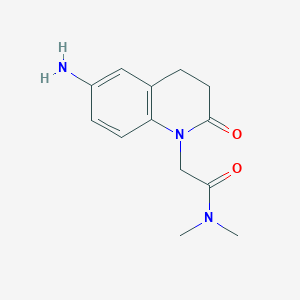

![4-[(2-Methoxyphenyl)methyl]isoquinoline](/img/structure/B11864831.png)
![Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester](/img/structure/B11864851.png)
